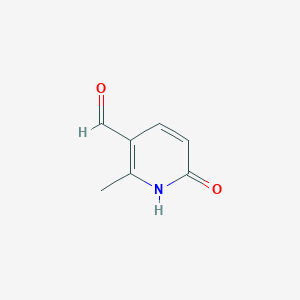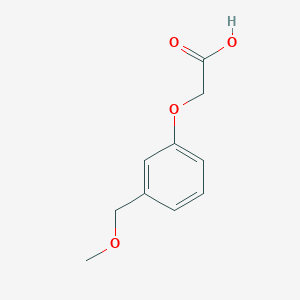
(3-Methoxymethyl-phenoxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxymethyl-phenoxy)-acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a methoxymethyl group attached to the phenoxy ring, which in turn is connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxymethyl-phenoxy)-acetic acid typically involves the reaction of 3-methoxymethylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Methoxymethyl-phenoxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 3-methoxymethylbenzoic acid or 3-methoxymethylbenzaldehyde.
Reduction: Formation of 3-methoxymethylphenoxyethanol.
Substitution: Formation of various substituted phenoxyacetic acids depending on the substituent introduced.
科学的研究の応用
(3-Methoxymethyl-phenoxy)-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of phenoxyacetic acid derivatives on biological systems.
Industry: Used in the production of herbicides, plant growth regulators, and other agrochemicals.
作用機序
The mechanism of action of (3-Methoxymethyl-phenoxy)-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a mimic of natural auxins, influencing plant growth and development. The methoxymethyl group can enhance its lipophilicity, facilitating its transport across cell membranes and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
- 3-Methylphenoxyacetic acid
- 4-Methoxyphenoxyacetic acid
- 2-Methoxyphenoxyacetic acid
Uniqueness
(3-Methoxymethyl-phenoxy)-acetic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and stability compared to other phenoxyacetic acids, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[3-(methoxymethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-8-3-2-4-9(5-8)14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFFQXXIMCTVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate](/img/structure/B7891340.png)
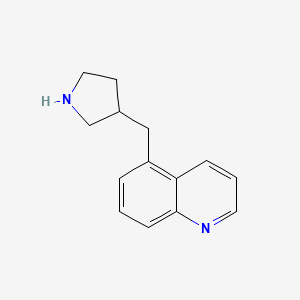
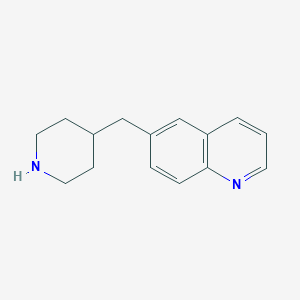
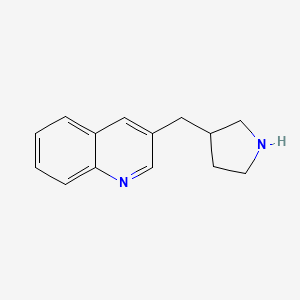
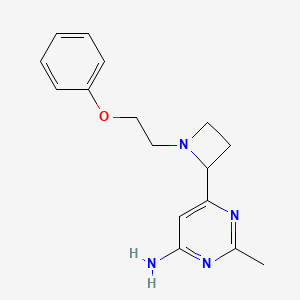
![[(2S)-1-methoxy-1-oxopropan-2-yl]-methylazanium;chloride](/img/structure/B7891371.png)
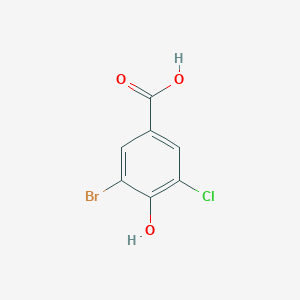
![8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B7891386.png)
![7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one](/img/structure/B7891387.png)




